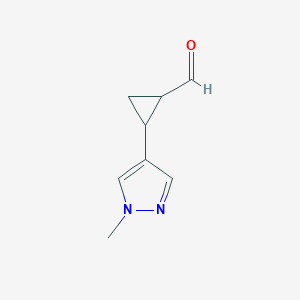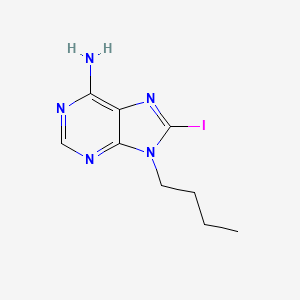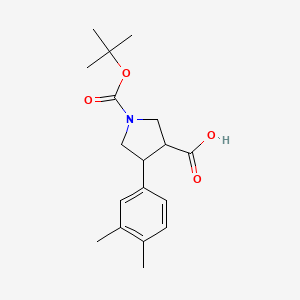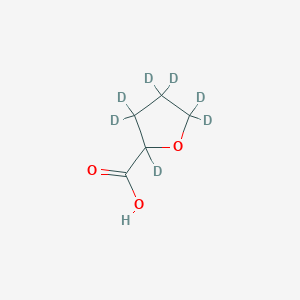![molecular formula C16H24O10 B12309133 7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 7-(hidroximetil)-1-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-1,4a,5,6,7,7a-hexahidrociclopenta[c]piran-4-carboxílico es un complejo compuesto orgánico con múltiples grupos hidroxilo y un grupo funcional ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 7-(hidroximetil)-1-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-1,4a,5,6,7,7a-hexahidrociclopenta[c]piran-4-carboxílico típicamente involucra reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo hexahidrociclopenta[c]pirano, seguido de la introducción de grupos hidroximetil y trihidroxi a través de reacciones de funcionalización selectiva. Los reactivos comunes utilizados en estos pasos incluyen grupos protectores, agentes oxidantes y agentes reductores.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto puede involucrar el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El grupo ácido carboxílico se puede reducir para formar un alcohol.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Agentes reductores: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Grupos protectores: Éteres de sililo, acetales
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir aldehídos o ácidos carboxílicos correspondientes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto puede estudiarse por sus posibles interacciones con enzimas y otras biomoléculas. Su estructura sugiere que podría actuar como un inhibidor o activador de ciertas vías biológicas.
Medicina
En medicina, este compuesto podría explorarse por sus posibles propiedades terapéuticas. Sus múltiples grupos hidroxilo y la funcionalidad del ácido carboxílico pueden permitirle interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, este compuesto podría utilizarse en la producción de productos químicos especiales, farmacéuticos y otros productos de alto valor.
Mecanismo De Acción
El mecanismo por el cual el Ácido 7-(hidroximetil)-1-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-1,4a,5,6,7,7a-hexahidrociclopenta[c]piran-4-carboxílico ejerce sus efectos dependería de sus interacciones específicas con los objetivos moleculares. Estas interacciones podrían involucrar enlaces de hidrógeno, interacciones hidrofóbicas e interacciones electrostáticas con proteínas, ácidos nucleicos u otras biomoléculas.
Comparación Con Compuestos Similares
Compuestos similares
Glucosa: Un azúcar simple con múltiples grupos hidroxilo.
Ácido ascórbico (Vitamina C): Un compuesto con grupos hidroxilo y un anillo lactónico.
Ácido cítrico: Un ácido tricarboxílico con grupos hidroxilo.
Singularidad
Lo que distingue al Ácido 7-(hidroximetil)-1-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-1,4a,5,6,7,7a-hexahidrociclopenta[c]piran-4-carboxílico es su combinación única de un núcleo hexahidrociclopenta[c]pirano con múltiples grupos hidroxilo y una funcionalidad de ácido carboxílico.
Propiedades
IUPAC Name |
7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5-7,9-13,15-21H,1-4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPDXRZTFGTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CO)C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)



![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)


![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)

